molecular formula C9H11N3O3 B3721300 2-hydroxy-3-methoxybenzaldehyde semicarbazone CAS No. 58336-41-7

2-hydroxy-3-methoxybenzaldehyde semicarbazone

Cat. No.: B3721300
CAS No.: 58336-41-7
M. Wt: 209.20 g/mol
InChI Key: AKOBNBQXPXQGHZ-VZUCSPMQSA-N
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Description

2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) is a semicarbazone derivative synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . Single crystals of HMBS are grown via slow evaporation in a DMF-ethanol solvent mixture, yielding monoclinic crystals (space group P21/c) stabilized by intermolecular hydrogen bonding . Spectral characterization (FT-IR, FT-Raman, ¹H/¹³C-NMR) confirms its tautomeric equilibrium and structural integrity, with the semicarbazone moiety acting as a tridentate O,N,O-donor ligand . Additionally, its thiosemicarbazone analog shows semiconducting behavior, attributed to π-π stacking interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-2-3-6(8(7)13)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOBNBQXPXQGHZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425257
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58336-41-7
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3-METHOXYBENZALDEHYDE SEMICARBAZONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxybenzaldehyde semicarbazone is synthesized through a reaction between 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride, using sodium acetate as a catalyst. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and ethanol at room temperature. The product is then purified by recrystallization from the same solvent mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent ratios, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis and Characterization

Synthesis : HMBS is synthesized through a reaction between 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride, often using sodium acetate as a catalyst. The synthesis typically involves the slow evaporation of solvents like DMF (Dimethylformamide) and ethanol to yield high-quality single crystals suitable for further characterization .

Characterization Techniques :

  • Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy are utilized to identify functional groups within the compound.
  • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}H and 13C^{13}C NMR techniques help elucidate the molecular structure.
  • X-ray Diffraction : Single-crystal X-ray diffraction provides detailed insights into the crystal structure and lattice parameters .

Coordination Chemistry

HMBS serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions such as cobalt(II) and nickel(II). These metal complexes exhibit distinct structural and electronic properties that enhance their biological activities.

Metal Complex Formation :

  • The coordination of HMBS with metal ions often results in octahedral geometries, significantly altering the biological activity compared to the free ligand.
  • The complexes have been characterized using techniques like IR spectroscopy, UV-visible spectroscopy, and thermal analysis, confirming their stability and coordination modes .

Antimicrobial Activity

Research indicates that HMBS and its metal complexes possess significant antimicrobial properties. The effectiveness of these compounds has been evaluated against various bacterial strains using disc diffusion methods.

Key Findings :

  • Metal complexes derived from HMBS show enhanced antimicrobial activity compared to the free ligand.
  • The minimum inhibitory concentration (MIC) values indicate that these complexes are particularly effective against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Klebsiella pneumoniae .
CompoundTested OrganismZone of Inhibition (mm)MIC (µg/mL)
HMBSMRSA850
Co(HMBS)MRSA1225
Ni(HMBS)Klebsiella1030

Antioxidant Properties

The antioxidant activity of HMBS and its metal complexes has been assessed using various assays. The results suggest that these compounds can scavenge free radicals effectively.

Activity Assessment :

  • The antioxidant capacity increases with concentration, with ligands exhibiting higher activity than their corresponding metal complexes.
  • At a concentration of 100 µg/mL, HMBS shows an antioxidant activity of approximately 99.46%, outperforming standard antioxidants like ascorbic acid .

Other Applications

Beyond antimicrobial and antioxidant activities, HMBS has potential applications in:

  • Catalysis : The ability of HMBS to form stable metal complexes makes it suitable for catalytic processes in organic synthesis.
  • Pharmaceutical Development : Due to its bioactivity, HMBS is being explored for potential therapeutic applications, particularly in drug design targeting bacterial infections .

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde semicarbazone involves its interaction with molecular targets through its functional groups. The semicarbazone group can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the compound’s aromatic ring and hydroxyl group contribute to its reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Semicarbazone Derivatives

Structural and Functional Group Variations

Semicarbazones share a common pharmacophore (R₁R₂C=N–NH–CO–NH₂) but differ in substituents on the aldehyde/ketone and semicarbazide moieties. Below is a comparative analysis of HMBS with structurally/functionally related derivatives:

Compound Name Molecular Formula Key Substituents Biological/Physical Properties Key Findings References
2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) C₉H₁₁N₃O₃ –OH (C2), –OCH₃ (C3) – Antileishmanial activity (IC₅₀: 5–10 µM) Vanadium complexes show low cytotoxicity (<10% at 50 µM) and high selectivity for Leishmania .
4-Fluorophenoxybenzaldehyde semicarbazone (FPBS) C₁₄H₁₂FN₃O₂ –F (aryl ring), –O–C₆H₄–O– linker – Anticonvulsant (MES ED₅₀: 30 mg/kg) Orally active in maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) tests .
4-Bromobenzaldehyde semicarbazone C₈H₈BrN₃O –Br (aryl ring) – Anticonvulsant (MES ED₅₀: 25 mg/kg) Bromine substitution enhances lipophilicity and potency compared to chloro analogs .
p-Isopropylbenzaldehyde semicarbazone C₁₁H₁₅N₃O –C(CH₃)₂ (aryl ring) – Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus) Metal complexes (Mn, Fe) exhibit antioxidant activity (IC₅₀: 50 µM in DPPH assay) .
2-Nitrobenzaldehyde semicarbazone C₈H₈N₄O₃ –NO₂ (C2) – Analytical reagent for nitrofuran detection Used as a derivatization standard in LC/MS assays (LOD: 0.1 ppb) .
N-(2,6-Dimethylphenyl)-2-hydroxybenzaldehyde semicarbazone C₁₆H₁₇N₃O₂ –CH₃ (aryl ortho positions) – Broad-spectrum anticonvulsant Active in five seizure models with no neurotoxicity (TD₅₀ > 500 mg/kg) .

Key Comparative Insights

Antimicrobial Activity :

  • HMBS and its vanadium complexes exhibit antileishmanial activity (IC₅₀: 5–10 µM) comparable to amphotericin B but with lower cytotoxicity . In contrast, p-isopropylbenzaldehyde semicarbazone shows broader antimicrobial effects (MIC: 12.5 µg/mL vs. S. aureus) due to enhanced membrane penetration from the isopropyl group .
  • 2-Nitrobenzaldehyde semicarbazone lacks direct antimicrobial action but serves as a critical analytical tool for detecting nitrofurans in tissues .

The –OCH₃ group in HMBS may reduce blood-brain barrier permeability compared to lipophilic –Br or –F substituents . N-(2,6-Dimethylphenyl) derivatives exhibit superior safety profiles (TD₅₀ > 500 mg/kg) due to steric hindrance minimizing off-target interactions .

Material Science Applications: HMBS’s thiosemicarbazone analog demonstrates semiconducting behavior (conductivity: 10⁻⁴ S/cm) via π-π stacking, outperforming non-methoxy analogs like benzaldehyde semicarbazone .

Thermal Stability: HMBS decomposes at 220°C, similar to 4-fluorophenoxybenzaldehyde semicarbazone (TGA onset: 215°C) . Nitro-substituted derivatives (e.g., 2-nitrobenzaldehyde semicarbazone) show lower thermal stability (TGA onset: 180°C) due to electron-withdrawing –NO₂ groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-hydroxy-3-methoxybenzaldehyde semicarbazone, and how does pH influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with semicarbazide in an acid-catalyzed medium. Sodium acetate is often added to buffer the reaction, optimizing pH (~4–5) to enhance nucleophilic attack by semicarbazide. Yields depend on reaction time, temperature (typically reflux in ethanol), and stoichiometric ratios. Characterization involves FT-IR (C=O and N–H stretches), NMR (imine proton at δ ~8–9 ppm), and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this semicarbazone and its metal complexes?

  • Methodological Answer :

  • Spectroscopy : FT-IR identifies coordination via shifts in C=O (amide I band) and N–H stretches. Electronic spectra (UV-Vis) detect d-d transitions in metal complexes.
  • X-ray crystallography : Resolves crystal packing, hydrogen-bonding networks (e.g., O–H⋯O/N interactions), and chelation geometry (e.g., N,O-bidentate or tridentate binding). SHELX software is widely used for structure refinement .
  • Thermal analysis (TGA/DSC) : Determines decomposition patterns and stability up to ~200–300°C .

Q. How do transition metals influence the coordination chemistry of this semicarbazone?

  • Methodological Answer : The ligand binds via the phenolic oxygen, methoxy oxygen, and imine nitrogen, forming stable 5- or 6-membered chelate rings. For example:

  • Cu(II) : Forms square-planar or octahedral complexes, enhancing redox activity.
  • VO(IV) : Exhibits anti-leishmanial activity (IC₅₀ = 2.75 μM against L. panamensis promastigotes) .
  • Zn(II)/Fe(II) : Alters ligand field parameters, affecting magnetic and catalytic properties .

Advanced Research Questions

Q. What computational strategies are used to correlate the electronic structure of this semicarbazone with its bioactivity or semiconducting behavior?

  • Methodological Answer :

  • DFT calculations : Optimize geometry, predict frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potentials to identify charge-transfer interactions. For example, HOMO localizes on the semicarbazone moiety, while LUMO resides on the methoxybenzaldehyde ring, enabling intramolecular charge transfer (ICT) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π⋯π stacking, C–H⋯O) in crystals, correlating with stability and semiconductivity (e.g., conductivity ~10⁻⁴ S/cm) .

Q. How do non-covalent interactions in crystal lattices affect the polymorphic forms and functional properties of this compound?

  • Methodological Answer : Polymorphs arise from variations in hydrogen-bonding (e.g., N–H⋯O vs. O–H⋯N) and π-stacking motifs. For instance, a study of N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide revealed two conformers stabilized by C–H⋯N and O–H⋯O interactions, impacting dielectric properties and microhardness .

Q. What evidence supports the anti-leishmanial and antifungal potential of metal complexes derived from this semicarbazone?

  • Methodological Answer :

  • Biological assays : Vanadium(IV) complexes showed IC₅₀ = 2.74 μM (promastigotes) and 19.52 μM (amastigotes) against L. panamensis, with low cytotoxicity in THP-1 cells .
  • Antifungal activity : Analogous semicarbazones exhibited MIC = 0.156 μmol/mL against C. albicans, comparable to ketoconazole. Molecular docking studies suggest binding to fungal cytochrome P450 .

Q. How can catalytic applications of Rh(I) complexes with transformed semicarbazone ligands be rationalized?

  • Methodological Answer : Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) mediates C–N bond cleavage in para-nitrobenzaldehyde semicarbazone, generating dianionic ligands that coordinate Rh(I) as C,N,O- or O,N,O-donors. These complexes show redox activity (E₁/₂ = 0.52–0.97 V vs. SCE) and catalytic potential in hydrogenation or C–C coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-hydroxy-3-methoxybenzaldehyde semicarbazone
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2-hydroxy-3-methoxybenzaldehyde semicarbazone

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